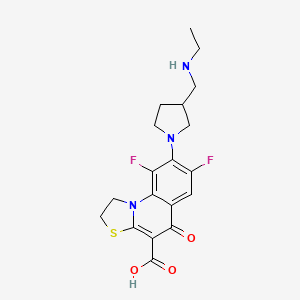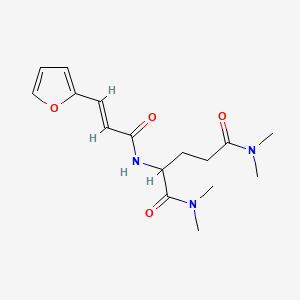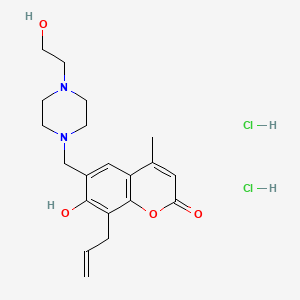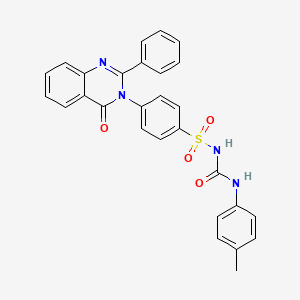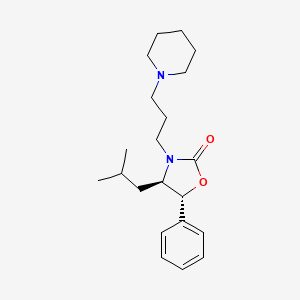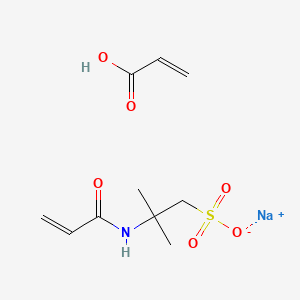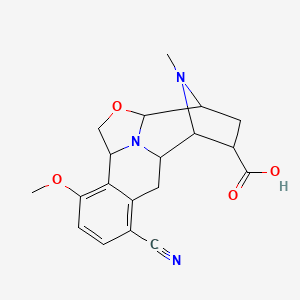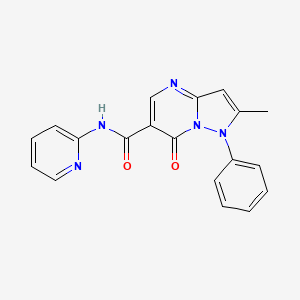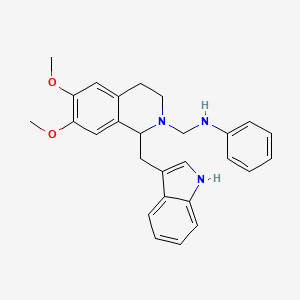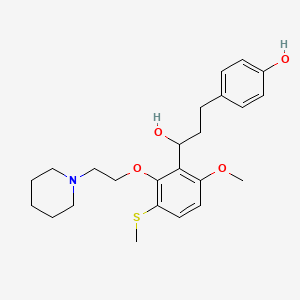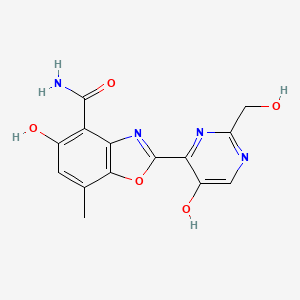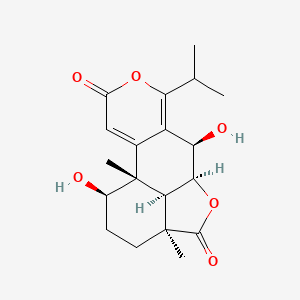
Nagilactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nagilactone A is a bioactive terpenoid compound initially isolated from the plant Podocarpus nagi, a member of the Podocarpaceae family This family is the second largest among conifersThese compounds have been found to exhibit a range of pharmacological effects, including antifungal, anti-atherosclerosis, anti-inflammatory, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nagilactone A involves several steps, including oxidation and cyclization reactions. One of the key steps in the synthesis is the oxidation of a precursor compound using lead tetraacetate in benzene under UV irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given the complexity of its structure, it is likely that industrial synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Nagilactone A undergoes various types of chemical reactions, including:
Oxidation: This reaction is crucial for forming the lactone moiety.
Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in benzene under UV irradiation.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Nagilactone A has been the subject of extensive scientific research due to its diverse pharmacological activities. Some of its key applications include:
Wirkmechanismus
The mechanism of action of nagilactone A involves several pathways:
Inhibition of Cell Proliferation: this compound inhibits cell proliferation by inducing cell cycle arrest and apoptosis.
Blockade of Epithelial to Mesenchymal Transition: This contributes to the inhibition of cancer cell migration and invasion.
Modulation of Immune Checkpoints: This compound can modulate the PD-L1 immune checkpoint, enhancing the immune response against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Nagilactone A can be compared with other similar compounds, such as:
Nagilactone C: Exhibits potent anticancer activities and inhibits protein synthesis by binding to eukaryotic ribosomes.
Nagilactone E: Known for its anticancer effects and inhibition of protein kinases such as RIOK2 and JAK2.
Podolactones, Oidiolactones, Inumakilactones: These structurally related compounds also isolated from Podocarpus species exhibit similar pharmacological activities.
This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications.
Eigenschaften
CAS-Nummer |
19891-50-0 |
|---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(1S,8R,9S,12S,15R,16R)-8,15-dihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione |
InChI |
InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1 |
InChI-Schlüssel |
IPVNWFZBGGPURL-ZVXCOOMCSA-N |
Isomerische SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](CC[C@H]([C@@]4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O |
Kanonische SMILES |
CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


